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Abstract
LEO 39652 is a novel, potent phosphodiesterase 4 (PDE4) inhibitor developed for the topical

treatment of atopic dermatitis (AD). Designed as a "dual-soft" drug, it undergoes rapid

metabolic inactivation in systemic circulation, aiming to minimize side effects while maintaining

therapeutic concentrations in the skin. This technical guide provides a comprehensive overview

of the pharmacology of LEO 39652, detailing its mechanism of action, pharmacokinetics,

pharmacodynamics, and the outcomes of preclinical and clinical investigations. All quantitative

data are presented in structured tables, and key experimental methodologies are described.

Signaling pathways and experimental workflows are visualized using diagrams to facilitate a

deeper understanding of this compound's biological activity and therapeutic potential.

Introduction
Atopic dermatitis is a chronic inflammatory skin disease characterized by immune dysregulation

and skin barrier dysfunction. Phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic

adenosine monophosphate (cAMP), is a key regulator of inflammatory responses in various

immune and skin cells.[1] Inhibition of PDE4 leads to increased intracellular cAMP levels, which

in turn suppresses the production of pro-inflammatory cytokines and mediators, making it an

attractive target for the treatment of AD.[2] LEO 39652 was developed by LEO Pharma as a

topical PDE4 inhibitor with a unique "dual-soft" drug design, intended to deliver localized

efficacy with minimal systemic exposure.[3]
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Mechanism of Action
LEO 39652 exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme. This

inhibition leads to an accumulation of intracellular cAMP, a crucial second messenger. Elevated

cAMP levels activate Protein Kinase A (PKA), which subsequently phosphorylates and

inactivates downstream inflammatory signaling pathways, including the NF-κB pathway, and

promotes the expression of anti-inflammatory mediators.[4]

The primary mechanism of action is depicted in the following signaling pathway:
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Figure 1: Simplified PDE4 Signaling Pathway in Inflammation.
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Pharmacodynamics
LEO 39652 is a potent inhibitor of all four PDE4 isoforms (A, B, C, and D) and effectively

suppresses the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α)

from human peripheral blood mononuclear cells (PBMCs).

Parameter Value Cell/Enzyme Source

PDE4A IC₅₀ 1.2 nM Recombinant Human

PDE4B IC₅₀ 1.2 nM Recombinant Human

PDE4C IC₅₀ 3.0 nM Recombinant Human

PDE4D IC₅₀ 3.8 nM Recombinant Human

TNF-α Release IC₅₀ 6.0 nM Human PBMCs

Table 1: In Vitro Potency of LEO 39652.

Pharmacokinetics
The pharmacokinetic profile of LEO 39652 is central to its design as a "dual-soft" drug. It is

engineered for rapid metabolism in the bloodstream and liver, leading to the formation of

inactive metabolites. This design aims to minimize systemic side effects.

Preclinical Pharmacokinetics
Preclinical studies in rats, minipigs, and monkeys have demonstrated the high systemic

clearance of LEO 39652.

Species Total Clearance (mL/min/kg)

Rat 930

Minipig 200

Monkey 300

Table 2: Systemic Clearance of LEO 39652 in Preclinical Species.
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Metabolism
LEO 39652 is metabolized primarily through hydrolysis of its ester and lactone functionalities,

yielding inactive carboxylic acid metabolites. This rapid degradation in blood and by hepatic

enzymes contributes to its low systemic exposure. The main metabolic pathways are hydrolysis

of the isobutyl ester and/or the lactone ring.[5]
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Figure 2: Metabolic Pathway of LEO 39652.

Clinical Studies
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A Phase I, first-in-human, randomized, single-blind, vehicle-controlled, single ascending dose

trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of LEO 39652
cream in healthy male subjects and male subjects with atopic dermatitis (EudraCT number:

2013-000070-30; IRAS ID: 127510).[6] While the trial has been completed, detailed results

have not been made publicly available in a peer-reviewed publication.

Studies utilizing dermal open flow microperfusion in human skin explants have indicated that

despite achieving high concentrations in skin biopsies, the concentration of LEO 39652 in the

dermal interstitial fluid was low, suggesting limited bioavailability at the target site. This has

been proposed as a reason for the observed lack of clinical efficacy.

Experimental Protocols
PDE4 Inhibition Assay (General Protocol)
The inhibitory activity of LEO 39652 against PDE4 isoforms is determined using a biochemical

assay.
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Figure 3: General Workflow for PDE4 Inhibition Assay.
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Methodology:

Recombinant human PDE4 isoforms (A, B, C, and D) are used.

LEO 39652 is serially diluted to a range of concentrations.

The enzyme is pre-incubated with LEO 39652 in an appropriate assay buffer.

The enzymatic reaction is initiated by the addition of cAMP as a substrate.

After a defined incubation period, the reaction is terminated.

The amount of remaining cAMP or newly formed 5'-AMP is quantified, typically using

methods such as scintillation proximity assay (SPA) or fluorescence polarization (FP).

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.

TNF-α Release Assay from Human PBMCs (General
Protocol)
This assay measures the ability of LEO 39652 to inhibit the release of TNF-α from stimulated

immune cells.

Methodology:

Peripheral blood mononuclear cells (PBMCs) are isolated from the whole blood of healthy

donors.

Cells are cultured in a suitable medium.

LEO 39652 is added to the cell cultures at various concentrations.

The cells are stimulated with lipopolysaccharide (LPS) to induce TNF-α production.

After an incubation period, the cell culture supernatant is collected.
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The concentration of TNF-α in the supernatant is measured using an enzyme-linked

immunosorbent assay (ELISA).

The IC₅₀ value for TNF-α inhibition is determined.

Dermal Open Flow Microperfusion (dOFM) in Human
Skin Explants
This technique is used to measure the concentration of LEO 39652 in the dermal interstitial

fluid, providing an indication of target site bioavailability.

Methodology:

Fresh human skin explants are obtained from surgical procedures.

A dOFM probe, which has a semi-permeable membrane, is inserted into the dermal layer of

the skin explant.

A physiological perfusion fluid is slowly pumped through the probe.

LEO 39652 formulation is applied topically to the surface of the skin explant.

As LEO 39652 penetrates the skin and reaches the dermis, it diffuses across the probe's

membrane into the perfusion fluid.

The collected perfusate (microdialysate) is analyzed at different time points using a sensitive

analytical method like LC-MS/MS to determine the concentration of LEO 39652.

cAMP Measurement in Skin Explants
This assay assesses the pharmacodynamic effect of LEO 39652 by measuring its ability to

increase cAMP levels in the skin.

Methodology:

Human skin explants are treated topically with LEO 39652 or a vehicle control.

After a specified incubation period, skin biopsies are taken from the treated areas.
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The biopsies are homogenized, and the intracellular cAMP is extracted.

The concentration of cAMP in the extract is quantified using a competitive immunoassay,

such as an ELISA or a radioimmunoassay (RIA).

Metabolite Identification using UPLC/TOF-MS (General
Protocol)
This method is employed to identify the metabolites of LEO 39652 in biological matrices like

plasma or liver microsomes.

Methodology:

LEO 39652 is incubated with the biological matrix (e.g., human liver microsomes) in the

presence of necessary cofactors (e.g., NADPH).

The reaction is quenched, and the sample is extracted to isolate the parent drug and its

metabolites.

The extract is analyzed by Ultra-Performance Liquid Chromatography (UPLC) coupled to a

Time-of-Flight Mass Spectrometer (TOF-MS).

The UPLC separates the different components of the mixture based on their

physicochemical properties.

The TOF-MS provides high-resolution mass data, allowing for the determination of the

elemental composition of the parent drug and its metabolites.

Comparison of the mass spectra of the parent compound and the detected metabolites

allows for the elucidation of the metabolic transformations (e.g., hydrolysis, oxidation).

Conclusion
LEO 39652 is a potent, "dual-soft" PDE4 inhibitor designed for the topical treatment of atopic

dermatitis. Its pharmacological profile is characterized by high in vitro potency and rapid

systemic clearance, a design intended to maximize local efficacy while minimizing systemic

side effects. However, investigations using advanced techniques such as dermal open flow
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microperfusion have suggested that insufficient drug availability at the target site in the dermis

may limit its clinical efficacy. The comprehensive data presented in this guide, from in vitro

potency and preclinical pharmacokinetics to the methodologies of key experiments, provide a

detailed understanding of the pharmacological properties of LEO 39652 for the scientific

community. Further research focusing on optimizing dermal drug delivery could potentially

unlock the therapeutic value of this and similar compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b8144546?utm_src=pdf-body
https://www.benchchem.com/product/b8144546?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Phosphodiesterase-4-PDE4-inhibitor-mechanism-of-action-in-chronic-inflammatory-skin_fig1_366386722
https://pubmed.ncbi.nlm.nih.gov/30332502/
https://pubmed.ncbi.nlm.nih.gov/30332502/
https://pubmed.ncbi.nlm.nih.gov/33054196/
https://pubmed.ncbi.nlm.nih.gov/33054196/
https://pubmed.ncbi.nlm.nih.gov/33054196/
https://pubmed.ncbi.nlm.nih.gov/33054196/
https://www.researchgate.net/figure/PDE4-inhibitors-mechanism-of-action-Upon-inhibition-of-PDE4-intracellular-levels-of_fig2_387966455
https://www.researchgate.net/publication/346272296_Discovery_and_Early_Clinical_Development_of_Isobutyl_1-8-Methoxy-5-1-oxo-3_H_-isobenzofuran-5-yl-124triazolo15-_a_pyridin-2-ylcyclopropanecarboxylate_LEO_39652_a_Novel_Dual-Soft_PDE4_Inhibitor_for_Top
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/leo-39652-atopic-dermatitis/
https://www.benchchem.com/product/b8144546#pharmacology-of-leo-39652
https://www.benchchem.com/product/b8144546#pharmacology-of-leo-39652
https://www.benchchem.com/product/b8144546#pharmacology-of-leo-39652
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8144546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8144546?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8144546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

